2-(1-isobutyl-1H-indol-3-yl)ethanamine
Description
2-(1-Isobutyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative featuring an indole ring system with an ethylamine side chain at the 3-position and an isobutyl group attached to the indole nitrogen (N1). The isobutyl substituent introduces steric bulk and lipophilicity, which may influence receptor binding, metabolic stability, and pharmacokinetic properties compared to simpler alkyl or aryl substitutions. Such modifications are critical in medicinal chemistry for optimizing bioactivity and reducing toxicity .
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32g/mol |
IUPAC Name |
2-[1-(2-methylpropyl)indol-3-yl]ethanamine |
InChI |
InChI=1S/C14H20N2/c1-11(2)9-16-10-12(7-8-15)13-5-3-4-6-14(13)16/h3-6,10-11H,7-9,15H2,1-2H3 |
InChI Key |
SHOMXTXRVJVJSN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C=C(C2=CC=CC=C21)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share the 2-(indol-3-yl)ethanamine core but differ in substituents at the N1 position or on the indole ring. Key comparisons are summarized in Table 1 and discussed in detail below.
Table 1: Structural and Physicochemical Comparison
Substitution Effects on Pharmacological Properties
- Lipophilicity and Bioavailability : The isobutyl group in the target compound likely enhances lipophilicity compared to the unsubstituted base compound (160.22 g/mol) and the methyl-pyrrol derivative (253.34 g/mol). This could improve blood-brain barrier penetration but may reduce aqueous solubility .
- Receptor Binding : Bulky substituents like diphenyl (DPIE, 312.41 g/mol) or benzyl groups (250.34 g/mol) may sterically hinder interactions with serotonin receptors (e.g., 5-HT₂A), whereas smaller groups (e.g., methyl) preserve binding affinity .
- Metabolic Stability : N1-benzyl and isobutyl groups may slow hepatic metabolism by cytochrome P450 enzymes compared to unsubstituted analogs, as seen in benzyl-substituted compounds requiring specific handling due to toxicity risks .
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